N,N'-bis(2,6-diethylphenyl)hexanediamide
Description
N,N'-bis(2,6-diethylphenyl)hexanediamide is a diamide compound characterized by a hexanediamide backbone substituted with 2,6-diethylphenyl groups at both terminal nitrogen atoms. For example, the hexanediamide framework is similar to N~1~,N~6~-bis(3-ethylphenyl)hexanediamide (Y204-1863), which shares the same molecular formula (C₂₂H₂₈N₂O₂) but differs in substituent positions .
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N//'-bis(2,6-diethylphenyl)hexanediamide |
InChI |
InChI=1S/C26H36N2O2/c1-5-19-13-11-14-20(6-2)25(19)27-23(29)17-9-10-18-24(30)28-26-21(7-3)15-12-16-22(26)8-4/h11-16H,5-10,17-18H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
GVPMDELPODMIHK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCCC(=O)NC2=C(C=CC=C2CC)CC |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCCC(=O)NC2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N,N'-bis(2,6-diethylphenyl)hexanediamide and related diamides/amidinates:
*Estimated based on Y204-1863 .
†Predicted using similar acetylated diamines.
‡Molecular weight calculated from formula in .
Key Observations:
Substituent Position Effects : The 2,6-diethylphenyl groups in the target compound create greater steric hindrance compared to the 3-ethylphenyl isomer (Y204-1863), which may reduce solubility but enhance selectivity in metal coordination .
Functional Group Differences : Amidinate derivatives (e.g., ) exhibit zwitterionic behavior and stronger metal-binding capabilities compared to neutral diamides due to their delocalized charge .
Bioactivity Potential: Thiourea analogs with 2,6-diethylphenyl groups () show promise in bioactivity studies, suggesting that the diamide variant could also be explored for similar applications, albeit with modified pharmacokinetic properties due to the amide group .
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